Calcium dihydrogen orthophosphate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

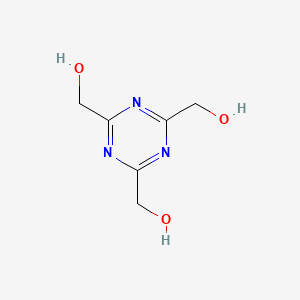

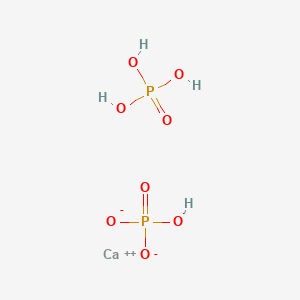

Calcium dihydrogen orthophosphate is an inorganic compound with the chemical formula Ca(H₂PO₄)₂. It is commonly found as the monohydrate, Ca(H₂PO₄)₂·H₂O. This compound is widely used in various industries, including agriculture, food production, and pharmaceuticals. It is known for its role as a leavening agent in baking and as a component in fertilizers .

Métodos De Preparación

Calcium dihydrogen orthophosphate can be synthesized through several methods. One common method involves reacting calcium hydroxide with phosphoric acid: [ \text{Ca(OH)₂ + 2 H₃PO₄ → Ca(H₂PO₄)₂ + 2 H₂O} ] This reaction produces monocalcium phosphate and water .

In industrial production, the process typically involves the following steps:

Preparation of Phosphoric Acid: Phosphoric acid is prepared from phosphate rocks, which are mined, refined, and purified.

Reaction with Calcium Source: Calcium hydroxide or calcium carbonate is reacted with phosphoric acid under controlled conditions to form monocalcium phosphate.

Drying and Packaging: The resulting product is then dried and packaged for use.

Análisis De Reacciones Químicas

Calcium dihydrogen orthophosphate undergoes various chemical reactions, including:

Decomposition: It can decompose to form dicalcium phosphate and phosphoric acid[ \text{Ca(H₂PO₄)₂ → CaHPO₄ + H₃PO₄} ]

Reaction with Sulfuric Acid: When reacted with sulfuric acid, it forms single superphosphate, a common fertilizer[ \text{Ca₃(PO₄)₂ + 2 H₂SO₄ → Ca(H₂PO₄)₂ + 2 CaSO₄} ]

Reaction with Organic Solvents: It can dissociate in organic solvents like ethanol to produce pure phosphoric acid and dicalcium phosphate.

Aplicaciones Científicas De Investigación

Calcium dihydrogen orthophosphate has numerous applications in scientific research:

Agriculture: It is used as a fertilizer to provide essential nutrients to plants.

Food Industry: It serves as a leavening agent in baking, helping dough rise by releasing carbon dioxide.

Medicine: It is used in the formulation of supplements and antacids to provide calcium and phosphate ions.

Biomaterials: Due to its biocompatibility, it is used in the development of bone grafts and other biomedical applications.

Mecanismo De Acción

The mechanism of action of monocalcium phosphate phosphoric acid varies depending on its application:

In Agriculture: It provides a source of phosphorus, which is essential for plant growth and development.

In Food Industry: As a leavening agent, it reacts with baking soda to produce carbon dioxide, causing dough to rise.

In Medicine: It provides calcium and phosphate ions, which are crucial for bone health and homeostasis.

Comparación Con Compuestos Similares

Calcium dihydrogen orthophosphate can be compared with other calcium phosphates, such as:

Dicalcium Phosphate (CaHPO₄): Used as a dietary supplement and in toothpaste.

Tricalcium Phosphate (Ca₃(PO₄)₂): Used in food additives and as a calcium supplement.

Calcium Pyrophosphate (Ca₂P₂O₇): Used in dental products and as a food additive.

This compound is unique due to its high solubility in water and its rapid reactivity, making it particularly effective as a leavening agent and fertilizer .

Propiedades

Fórmula molecular |

CaH4O8P2 |

|---|---|

Peso molecular |

234.05 g/mol |

Nombre IUPAC |

calcium;hydrogen phosphate;phosphoric acid |

InChI |

InChI=1S/Ca.2H3O4P/c;2*1-5(2,3)4/h;2*(H3,1,2,3,4)/q+2;;/p-2 |

Clave InChI |

YYRMJZQKEFZXMX-UHFFFAOYSA-L |

SMILES canónico |

OP(=O)(O)O.OP(=O)([O-])[O-].[Ca+2] |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,7-Dibromo-4-methoxybenzo[d]thiazole](/img/structure/B8682755.png)

methylammonium chloride](/img/structure/B8682779.png)

![N~1~-[1-(Pyridin-4-yl)ethyl]propane-1,3-diamine](/img/structure/B8682812.png)